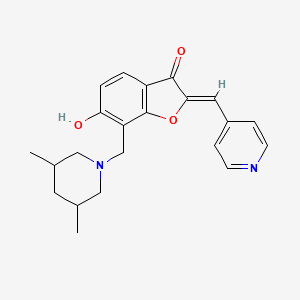

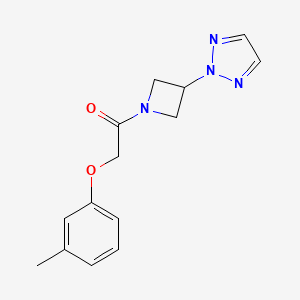

![molecular formula C7H14ClNO B2880600 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride CAS No. 2503208-14-6](/img/structure/B2880600.png)

1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Azabicyclo[2.2.2]octan-4-ol, also known as 3-Quinuclidinol , is a heterocyclic compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 and is used as a chiral building block for many antimuscarinic agents .

Molecular Structure Analysis

The InChI code for 1-Azabicyclo[2.2.2]octan-4-ol is 1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2 . This indicates the presence of a nitrogen atom and a hydroxyl group in the bicyclic structure .Physical And Chemical Properties Analysis

1-Azabicyclo[2.2.2]octan-4-ol is a yellow to brown solid . and should be stored at a temperature between 2-8°C . The compound has a melting point of 220-223°C .Applications De Recherche Scientifique

Chiral Building Block in Synthesis

1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride: serves as a chiral building block for the synthesis of various pharmacologically active molecules. Its stereochemistry is crucial for the activity of antimuscarinic agents . The compound’s structure allows for selective reactions that are essential in creating complex molecules with the desired chirality.

Mass Spectrometry Analysis

The mass spectrum of 1-Azabicyclo[2.2.2]octan-4-ol provides valuable information for chemical analysis and identification . Researchers use this data to determine the molecular structure and composition of the compound, which is vital for understanding its interactions and reactivity in different chemical environments.

Gas Phase Ion Energetics

Studying the gas phase ion energetics of the compound helps in understanding its ionization potential and stability of ions . This information is beneficial for applications in fields like atmospheric chemistry, where the behavior of molecules in the gas phase is of interest.

Enantioselective Synthesis

The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, and the ability to synthesize them selectively is of great importance for medicinal chemistry.

Cleavage of β-Keto and Vinylogous β-Keto Esters

It acts as a reagent for the cleavage of β-keto and vinylogous β-keto esters, which is a significant step in the synthesis of various organic compounds . This application is particularly useful in the preparation of intermediates for pharmaceuticals and agrochemicals.

Chemoselective α−Iodination

The compound is involved in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via the Morita-Baylis-Hillman protocol . This method is employed to introduce iodine atoms into molecules in a controlled manner, which is a key transformation in organic synthesis.

Safety and Hazards

The compound is classified as corrosive . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mécanisme D'action

Target of Action

Similar compounds, such as 2-azabicyclo[321]octanes, have been noted for their potential in the field of drug discovery .

Biochemical Pathways

It’s worth noting that similar structures, such as 2-azabicyclo[321]octanes, have been used as key synthetic intermediates in several total syntheses .

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDQICDJIYRBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2880525.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)

![N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2880527.png)

![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)

![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)

![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)